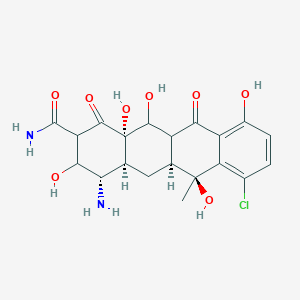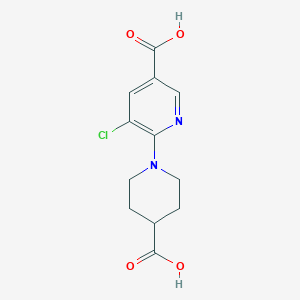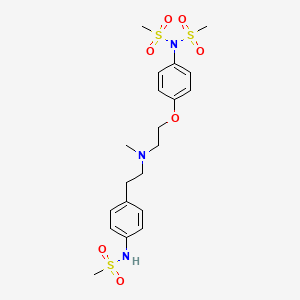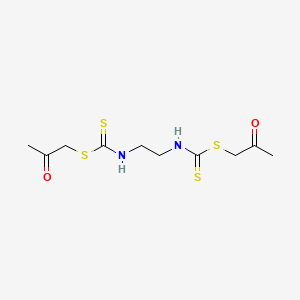
Bis(2-oxopropyl)-ethylene-1,2-bis(carbamodithioate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(2-oxopropyl)-ethylene-1,2-bis(carbamodithioate) is a chemical compound known for its unique structure and properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2-oxopropyl)-ethylene-1,2-bis(carbamodithioate) typically involves the reaction of ethylene-1,2-diamine with carbon disulfide and 2-oxopropyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the carbamodithioate group. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired compound in high yield and purity.
Industrial Production Methods
Industrial production of Bis(2-oxopropyl)-ethylene-1,2-bis(carbamodithioate) follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure efficient and cost-effective production. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is subjected to rigorous quality control measures to ensure it meets industry standards.
Analyse Chemischer Reaktionen
Types of Reactions
Bis(2-oxopropyl)-ethylene-1,2-bis(carbamodithioate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carbamodithioate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, or thiols are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted carbamodithioates, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Bis(2-oxopropyl)-ethylene-1,2-bis(carbamodithioate) has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as an additive in lubricants and polymers.
Wirkmechanismus
The mechanism of action of Bis(2-oxopropyl)-ethylene-1,2-bis(carbamodithioate) involves its interaction with specific molecular targets and pathways. The compound can form complexes with metal ions, which can then interact with biological molecules such as proteins and enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Nitroso-bis(2-oxopropyl)amine: Known for its carcinogenic properties and used in cancer research.
N-Nitroso-bis(2-hydroxypropyl)amine: Another related compound with similar chemical properties but different biological activities.
Uniqueness
Bis(2-oxopropyl)-ethylene-1,2-bis(carbamodithioate) is unique due to its specific structure, which allows it to form stable complexes with metal ions and undergo a variety of chemical reactions. This versatility makes it valuable in multiple research and industrial applications, distinguishing it from other similar compounds.
Eigenschaften
Molekularformel |
C10H16N2O2S4 |
|---|---|
Molekulargewicht |
324.5 g/mol |
IUPAC-Name |
2-oxopropyl N-[2-(2-oxopropylsulfanylcarbothioylamino)ethyl]carbamodithioate |
InChI |
InChI=1S/C10H16N2O2S4/c1-7(13)5-17-9(15)11-3-4-12-10(16)18-6-8(2)14/h3-6H2,1-2H3,(H,11,15)(H,12,16) |
InChI-Schlüssel |
NABXEQNTQXOVFW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)CSC(=S)NCCNC(=S)SCC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


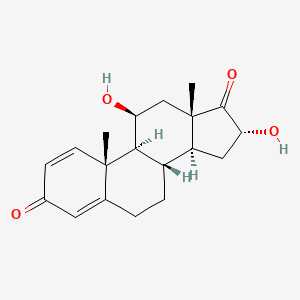
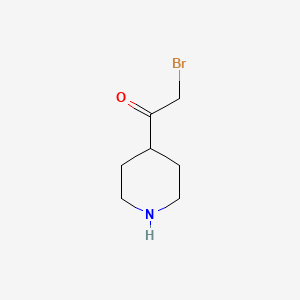

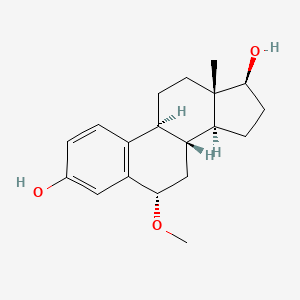

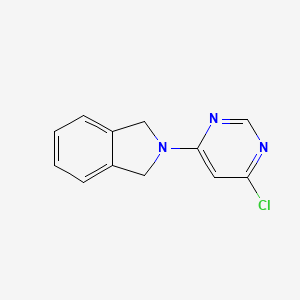
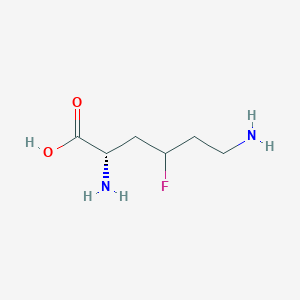
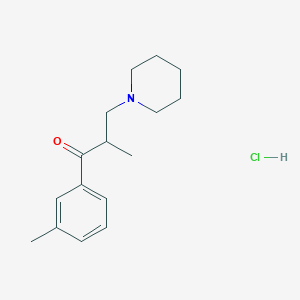

![N-Methyl-N-[2-(4-nitrophenoxy)ethyl]-4-nitrophenylamine](/img/structure/B13407139.png)
